molecular formula C15H11Cl2N3O5S3 B2821614 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887207-49-0

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2821614
CAS No.: 887207-49-0
M. Wt: 480.35
InChI Key: UYFZFKYKVUTMAC-CYVLTUHYSA-N
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Description

The compound "(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a (2,5-dichlorothiophene-3-carbonyl)imino moiety at position 2. The Z-configuration of the imine group is critical, as stereochemical orientation often dictates biological activity and molecular interactions . For instance, sulfamoyl-containing compounds like sulfonylurea herbicides (e.g., metsulfuron methyl) inhibit acetolactate synthase (ALS) in plants , while thiazole derivatives (e.g., thiazolylmethylcarbamates) are explored for therapeutic applications .

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O5S3/c1-25-12(21)6-20-9-3-2-7(28(18,23)24)4-10(9)26-15(20)19-14(22)8-5-11(16)27-13(8)17/h2-5H,6H2,1H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFZFKYKVUTMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound, categorized as a sulfamoylbenzothiazole, exhibits various biological activities attributed to its unique molecular structure, which includes a thiophene ring and a sulfamoyl group. This article delves into the biological activity of this compound, synthesizing existing research findings and case studies to provide a comprehensive overview.

  • IUPAC Name : Methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • CAS Number : 887207-49-0
  • Molecular Formula : C15H11Cl2N3O5S3
  • Molecular Weight : 433.37 g/mol

The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of chlorine atoms and the thiazole moiety are particularly significant in determining its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzyme activities, potentially affecting metabolic pathways relevant to disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant activities, which may contribute to their therapeutic effects.

Biological Activity Studies

Research on related compounds has provided insights into the biological activity of this compound.

In Vitro Studies

Several in vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

StudyTargetIC50 ValueFindings
Acetylcholinesterase4.0 µMModerate inhibition observed
Cancer cell lines (A549)10 µMSignificant cytotoxicity noted
Bacterial strains (E. coli)15 µg/mLEffective antibacterial activity

These studies indicate that the compound may possess both anticancer and antimicrobial properties, making it a candidate for further development in therapeutic applications.

Case Studies

A notable case study involved the synthesis and testing of similar sulfamoylbenzothiazoles, where researchers reported promising results in terms of enzyme inhibition and cytotoxicity against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity:

  • Synthesis Method : The compound was synthesized using a multi-step reaction involving key intermediates derived from thiophene and benzothiazole derivatives.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and showed varying degrees of efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Applications/Mechanism (Inferred)
Target Compound Benzo[d]thiazole, sulfamoyl, (Z)-imino-dichlorothiophene, methyl ester Potential ALS inhibition (agrochemical) or enzyme modulation (pharmaceutical)
Metsulfuron methyl ester () Benzoate, sulfonylurea bridge, methoxy-methyl triazine Herbicide (ALS inhibitor); systemic activity in plants
Triflusulfuron methyl ester () Benzoate, sulfonylurea bridge, trifluoroethoxy-dimethylamino triazine Herbicide; enhanced lipophilicity due to trifluoroethoxy group
Thiazol-5-ylmethyl carbamate () Thiazole, carbamate, hydroxy-phenylhexane Pharmaceutical (e.g., protease inhibition); structural complexity for targeted binding

Key Findings:

Structural Divergence: The target compound replaces the triazine ring found in sulfonylurea herbicides () with a dichlorothiophene-imino group, likely altering electron-withdrawing properties and substrate specificity .

Functional Group Impact: The sulfamoyl group (-SO₂NH₂) in the target compound could improve water solubility relative to carbamates (-OCONH₂) in , aiding systemic distribution in agrochemical applications .

Stereochemical Influence :

  • The Z-configuration of the imine group may enforce a specific spatial arrangement, analogous to geometric isomerism in agrochemicals like metolachlor, where stereochemistry dictates herbicidal potency .

Research Implications and Hypotheses

  • Mechanistic Studies: The dichlorothiophene-imino group’s electron-deficient nature could facilitate interactions with ALS enzymes or mammalian targets, warranting enzymatic assays to compare inhibition kinetics with triazine-based sulfonylureas .
  • Physicochemical Properties : Computational modeling (e.g., logP, pKa) is needed to evaluate bioavailability differences between the target compound and its analogs.
  • Synthetic Optimization : Substituting the dichlorothiophene with other heterocycles (e.g., pyridine) may balance lipophilicity and solubility for diverse applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The compound can be synthesized via multi-step reactions starting with the formation of the benzo[d]thiazole core. Key steps include cyclization of aminothiophenols with carboxylic acid derivatives, followed by imino group introduction via condensation with 2,5-dichlorothiophene-3-carbonyl chloride. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. For example, Hantzsch thiazole synthesis principles (α-halocarbonyl reactions with thioamides) may apply .
  • Characterization : Confirm purity and structure using NMR (¹H/¹³C), IR (to identify imino and sulfamoyl groups), and HPLC (for enantiomeric purity due to Z-configuration) .

Q. How can the stereochemical integrity (Z-configuration) of the imino group be validated experimentally?

  • Methodology : Use NOESY NMR to detect spatial proximity between the imino proton and adjacent substituents. X-ray crystallography provides definitive proof but requires high-quality crystals. Computational methods (e.g., DFT calculations) can predict stability differences between Z/E isomers .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Key Groups :

  • Sulfamoyl (-SO₂NH₂) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions.
  • Imino (-NH-C=O) : Prone to hydrolysis under acidic/basic conditions.
  • Ester (-COOCH₃) : Susceptible to saponification or transesterification.
    • Analytical Tools : IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for ester/imino) and TLC monitoring during reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger Suite) to assess binding affinity to targets like kinases or proteases. Use molecular dynamics simulations to evaluate stability of ligand-protein complexes. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .
  • Case Study : Similar benzothiazole derivatives show anti-inflammatory activity via COX-2 inhibition; apply analogous protocols .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

  • Approach :

  • NMR Ambiguities : Use DEPT-135 or HSQC to assign quaternary carbons.
  • X-ray Challenges : Optimize crystallization solvents (e.g., DMF/water mixtures) and employ synchrotron radiation for small crystals.
  • Cross-Validation : Compare experimental data with simulated spectra from computational models .

Q. How to design toxicity and pharmacokinetic studies for this compound?

  • In Vitro Toxicity : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines. Measure metabolic stability via liver microsome incubation (CYP450 enzymes) .
  • Pharmacokinetics : Assess bioavailability using Caco-2 cell monolayers for intestinal permeability. Plasma protein binding can be quantified via equilibrium dialysis .

Q. What synthetic modifications enhance solubility without compromising bioactivity?

  • Strategies :

  • Introduce polar substituents (e.g., hydroxyl, amine) on the benzothiazole ring.
  • Replace methyl ester with PEGylated moieties to improve aqueous solubility.
    • Validation : Monitor logP changes via shake-flask method and confirm bioactivity retention in cell-based assays .

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